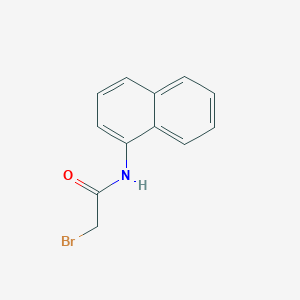

Acetamide, N-(1-naphthyl)-2-bromo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

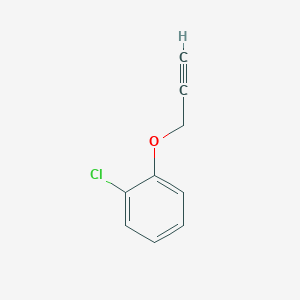

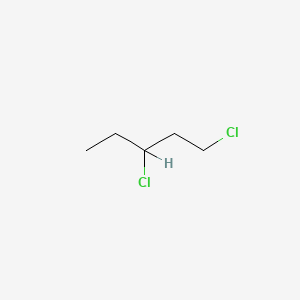

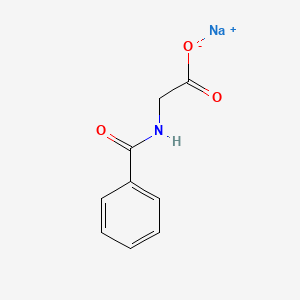

“Acetamide, N-(1-naphthyl)-2-bromo-” is a chemical compound with the linear formula C12H11NO . It is also known by other names such as N-α-Naphthylacetamide, N-Acetyl-1-naphthylamine, N-1-Naphthylacetamide, and 1-Acetamidonaphthalene . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-(1-naphthyl)-2-bromo-” consists of a naphthalene ring attached to an acetamide group . The molecular weight of this compound is 185.228 .Applications De Recherche Scientifique

Free Radical Scavenging Activity

Acetamide derivatives like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide have been investigated for their potential as free radical scavengers. These compounds exhibit significant antioxidant activity, comparable to known antioxidants BHT and BHA. The effectiveness in trapping free radicals is attributed mainly to the hydroxyl group, with hydrogen atom transfer and sequential proton loss electron transfer identified as the dominant antioxidant mechanisms in different solvents (Boudebbous et al., 2021).

Antimicrobial Activity

Novel derivatives of naphtho-furan, including certain acetamide compounds, have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated good antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Nagarsha et al., 2023).

Synthesis and Characterization

The synthesis of acetamide derivatives involving naphthyl groups, such as the reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, results in the formation of angular heterocyclic compounds. These syntheses contribute to the expansion of heterocyclic chemistry and provide a foundation for further exploration of their potential applications (Agarwal & Mital, 1976).

Molecular Properties and Drug Design

Density Functional Theory (DFT) studies on acetamide derivatives have been conducted to understand their molecular properties, especially in the context of anti-HIV drugs. These studies provide insights into the reactivity and interaction mechanisms of these compounds with biological molecules, which is crucial for drug design and development (Oftadeh et al., 2013).

Fluorescent Probes and Water Detection

Acetamide derivatives have also been explored for their applications in creating fluorescent probes for the detection of water in organic solvents. This application is particularly useful in chemical analysis and laboratory experiments where the presence of water can significantly affect the outcome of reactions (Yoon et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXQWCWHEKIEDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(1-naphthyl)-2-bromo- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)